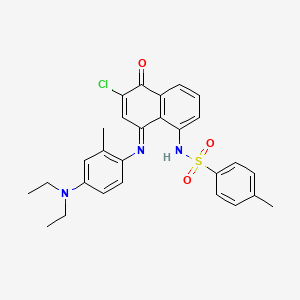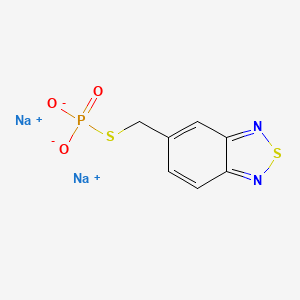
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphorothioic acid moiety linked to a benzothiadiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt typically involves the reaction of phosphorothioic acid derivatives with benzothiadiazole compounds. The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives .
Applications De Recherche Scientifique
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic O,O,S-acid: This compound shares a similar phosphorothioic acid moiety but differs in its overall structure and reactivity.
Thiophosphoric acid: Another related compound with a similar phosphorus-sulfur linkage but different substituents.
Uniqueness
Phosphorothioic acid, S-(2,1,3-benzothia(S(sup IV))diazol-5-ylmethyl) ester, disodium salt is unique due to its specific benzothiadiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
71605-74-8 |
|---|---|
Formule moléculaire |
C7H5N2Na2O3PS2 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
disodium;2,1,3-benzothiadiazol-5-ylmethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C7H7N2O3PS2.2Na/c10-13(11,12)14-4-5-1-2-6-7(3-5)9-15-8-6;;/h1-3H,4H2,(H2,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
PWZDIJPRXOFGDX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=NSN=C2C=C1CSP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


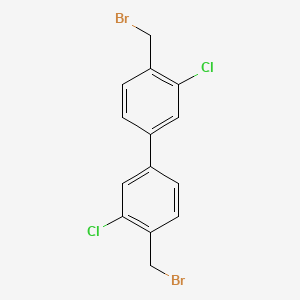

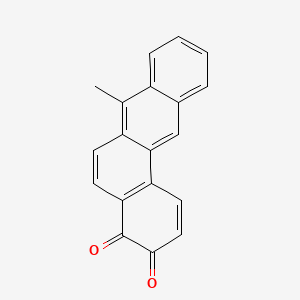
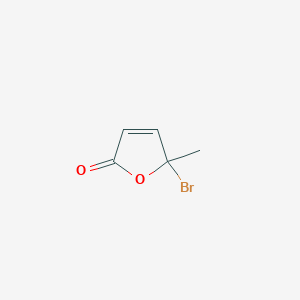
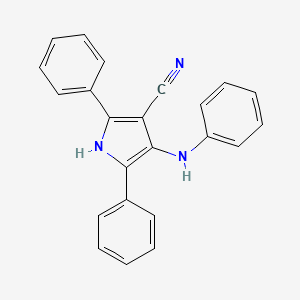
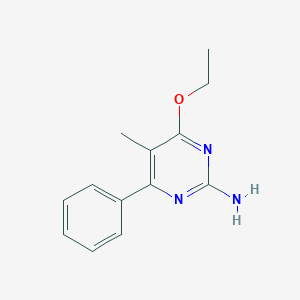
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
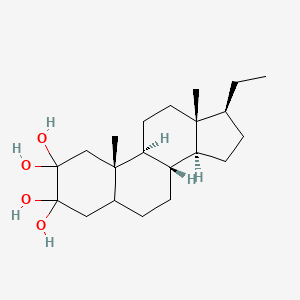
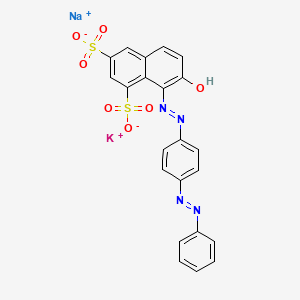

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
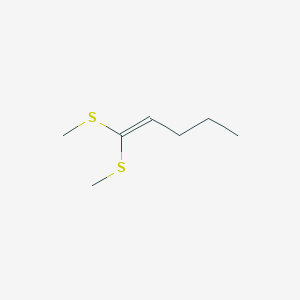
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
